molecular formula C12H17N3O B14065190 Picolinic acid, 2-cyclohexylhydrazide CAS No. 101976-18-5

Picolinic acid, 2-cyclohexylhydrazide

Cat. No.: B14065190
CAS No.: 101976-18-5
M. Wt: 219.28 g/mol
InChI Key: DQICZWBXVCMYDN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide typically involves the reaction of 2-pyridinecarboxylic acid with cyclohexylhydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The hydrazide group can participate in substitution reactions, where the cyclohexyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or nitriles, while reduction could produce amines or other reduced forms. Substitution reactions can result in a variety of substituted hydrazides.

Scientific Research Applications

2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide exerts its effects involves its interaction with specific molecular targets. The hydrazide group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may act as an inhibitor of certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid (Picolinic acid): A precursor to the hydrazide derivative, known for its role in metal ion chelation.

    Nicotinic acid (Niacin): Another pyridinecarboxylic acid isomer, widely known for its use as a vitamin (Vitamin B3).

    Isonicotinic acid: The third isomer of pyridinecarboxylic acid, used in the synthesis of various pharmaceuticals.

Uniqueness

2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

101976-18-5

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N'-cyclohexylpyridine-2-carbohydrazide

InChI

InChI=1S/C12H17N3O/c16-12(11-8-4-5-9-13-11)15-14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2,(H,15,16)

InChI Key

DQICZWBXVCMYDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NNC(=O)C2=CC=CC=N2

Origin of Product

United States

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